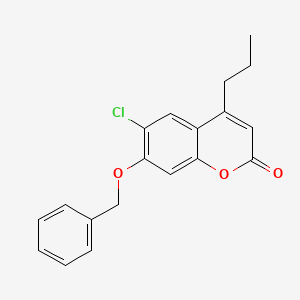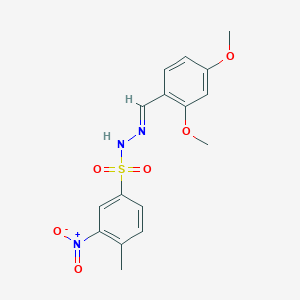![molecular formula C10H14N2O4S B5802446 ethyl 2-[(ethoxycarbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5802446.png)
ethyl 2-[(ethoxycarbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-[(ethoxycarbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate, also known as EETC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicine and agriculture. EETC has a thiazole ring structure and is synthesized through a multi-step process from commercially available starting materials.
Mécanisme D'action
The mechanism of action of ethyl 2-[(ethoxycarbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate is not fully understood. However, studies have suggested that this compound may exert its anti-inflammatory and anti-tumor effects through the inhibition of NF-kB signaling pathway. This compound has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that plays a role in memory and learning.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have suggested that this compound may have anti-inflammatory and anti-tumor effects by inhibiting the production of pro-inflammatory cytokines and the proliferation of cancer cells. This compound has also been shown to inhibit the activity of acetylcholinesterase, which may have implications for the treatment of Alzheimer's disease. In addition, this compound has been shown to have potential as a herbicide due to its ability to inhibit the growth of various weed species.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using ethyl 2-[(ethoxycarbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate in lab experiments is that it is relatively easy to synthesize from commercially available starting materials. In addition, this compound has a thiazole ring structure, which may make it easier to modify for use in various applications. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in various applications.
Orientations Futures
There are several future directions for research on ethyl 2-[(ethoxycarbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate. One area of research could be to further investigate its anti-inflammatory and anti-tumor properties and its potential as a treatment for Alzheimer's disease. Another area of research could be to investigate its potential as a herbicide and its effects on non-target organisms. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and to optimize its use in various applications.
Méthodes De Synthèse
Ethyl 2-[(ethoxycarbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate is synthesized through a multi-step process that involves the reaction of commercially available starting materials. The first step involves the reaction of ethyl chloroformate with 2-aminothiazole to form ethyl 2-amino-4-methylthiazole-5-carboxylate. This intermediate is then reacted with ethyl oxalyl chloride to form ethyl 2-(ethoxycarbonyl)amino-4-methylthiazole-5-carboxylate. Finally, the addition of sodium ethoxide to this intermediate leads to the formation of this compound.
Applications De Recherche Scientifique
Ethyl 2-[(ethoxycarbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate has garnered attention in the scientific community due to its potential applications in various fields. In medicine, this compound has been shown to have anti-inflammatory and anti-tumor properties. Studies have also suggested that this compound may have potential as a treatment for Alzheimer's disease due to its ability to inhibit the aggregation of amyloid-beta peptides. In agriculture, this compound has been shown to have potential as a herbicide due to its ability to inhibit the growth of various weed species.
Propriétés
IUPAC Name |
ethyl 2-(ethoxycarbonylamino)-4-methyl-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4S/c1-4-15-8(13)7-6(3)11-9(17-7)12-10(14)16-5-2/h4-5H2,1-3H3,(H,11,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQCFKODMUMRUIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)OCC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[5-fluoro-2-methyl-4-(1-piperidinyl)phenyl]ethanone](/img/structure/B5802363.png)
![(5-hydroxy-2-methylnaphtho[1,2-b]furan-3-yl)(phenyl)methanone](/img/structure/B5802371.png)

![1-{[4-(3,4-dimethoxyphenyl)tetrahydro-2H-pyran-4-yl]carbonyl}pyrrolidine](/img/structure/B5802388.png)
![3-(difluoromethyl)-N-{4-methoxy-3-[(4-nitrophenoxy)methyl]benzylidene}-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5802392.png)
![methyl 4-{[4-amino-6-(ethylamino)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B5802404.png)





![3-[4-(4-morpholinyl)phenyl]-2-phenylacrylonitrile](/img/structure/B5802435.png)

![5-[(3-methoxyphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5802455.png)